molecular formula C36H42N6O9S2 B1192635 DB1960

DB1960

Cat. No.: B1192635
M. Wt: 766.89
InChI Key: JJKVIGFPSKCKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DB1960 is the mesylate salt of the arylimidamide DB766, developed to increase the aqueous solubility and in vivo efficacy of the parent compound . It is a research compound with demonstrated experimental activity against kinetoplastid parasites. In vitro and in vivo studies have shown that this compound exhibits potent activity against Leishmania donovani , one of the parasites responsible for visceral leishmaniasis . In a murine model of this disease, oral administration of this compound resulted in a dose-dependent reduction of liver parasitemia . The compound has also shown activity in a murine model of Chagas disease, caused by Trypanosoma cruzi , by decreasing peak parasitemia levels . The antileishmanial mechanism of action of arylimidamides like this compound is complex and involves interaction with multiple targets. Research indicates that its activity may be linked to the parasite's cytochrome P450 system, specifically involving CYP5122A1, an enzyme associated with ergosterol metabolism . This mechanism is distinct from that of diamidine antimicrobials, as AIAs possess different physicochemical properties that may translate to improved activity against intracellular pathogens . Distribution studies in mice have shown that this compound accumulates at micromolar levels in organs such as the liver, spleen, and kidneys . Researchers should note that toxicology studies have indicated that this compound can cause adverse effects at certain dose levels, including changes in serum chemistry and histopathological findings in the liver and kidneys . This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C36H42N6O9S2

Molecular Weight

766.89

IUPAC Name

2,5-bis[2-(2-isopropoxy)-4-(2-pyridylimino)aminophenyl]furan mesylate

InChI

InChI=1S/C34H34N6O3.2CH4O3S/c1-21(2)41-31-19-23(39-33(35)27-9-5-7-17-37-27)11-13-25(31)29-15-16-30(43-29)26-14-12-24(20-32(26)42-22(3)4)40-34(36)28-10-6-8-18-38-28;2*1-5(2,3)4/h5-22H,1-4H3,(H2,35,39)(H2,36,40);2*1H3,(H,2,3,4)

InChI Key

JJKVIGFPSKCKJO-UHFFFAOYSA-N

SMILES

N=C(C1=NC=CC=C1)NC(C=C2OC(C)C)=CC=C2C3=CC=C(C4=C(OC(C)C)C=C(NC(C5=CC=CC=N5)=N)C=C4)O3.OS(C)(=O)=O.OS(C)(=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DB-1960;  DB 1960;  DB1960

Origin of Product

United States

Scientific Research Applications

In Vivo Studies

In a study evaluating the efficacy of DB1960 against visceral leishmaniasis, it was administered orally at a dose of 100 mg/kg/day for five consecutive days. The results demonstrated:

  • Reduction in Liver Parasitemia : this compound inhibited liver parasitemia by 51% .
  • Peak Parasitemia Levels : The compound decreased peak parasitemia levels by 46% at 8 days post-infection.

These findings suggest that this compound possesses substantial antikinetoplastid activity, positioning it as a promising candidate for treating these diseases .

Pharmacokinetics

Pharmacokinetic studies revealed that this compound accumulates in various organs, notably:

OrganAccumulation Level
LiverHigh
SpleenHigh
KidneysModerate
HeartLow
BrainLow
PlasmaLow

This distribution pattern is critical for understanding the compound's therapeutic potential and targeting strategies .

Toxicology Studies

A toxicology assessment was conducted using female BALB/c mice to evaluate the safety profile of this compound. The study involved administering varying doses (100, 200, and 500 mg/kg/day) over five days. Key findings included:

  • Serum Chemistry Changes : At high doses (500 mg/kg), there were significant increases in serum blood urea nitrogen and liver enzymes (lactate dehydrogenase, aspartate aminotransferase, alanine aminotransferase).
  • Body Weight Reduction : A notable decrease of 21% in body weight was observed at this dosage.

These results indicate that while this compound shows promise as an antikinetoplastid agent, careful consideration of dosing is necessary due to potential toxicity .

Case Study 1: Efficacy in Murine Models

A series of experiments were conducted to assess the effectiveness of this compound compared to its analogs. In one notable case study:

  • Objective : To compare the efficacy of this compound with another arylimidamide, DB1955.
  • Methodology : Both compounds were administered at equivalent doses over a five-day period.
  • Results :
    • This compound showed a 51% reduction in liver parasitemia.
    • In contrast, DB1955 exhibited a 57% reduction , but with less overall efficacy in peak parasitemia control.

This case highlights the competitive edge of this compound in specific therapeutic contexts while emphasizing the need for further comparative studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

DB766

  • Structural Relationship : DB766 is the hydrochloride salt of the same furan-derived AIA core as DB1960, differing only in counterion (mesylate vs. hydrochloride) .
  • Efficacy :
    • In murine VL models, oral DB766 (100 mg/kg/day × 5) achieved >50% liver parasitemia reduction , outperforming this compound (51% reduction under the same regimen) .
    • Against T. cruzi, DB766 reduced peak parasitemia by 46%, similar to this compound, but with superior solubility and formulation stability .
  • Toxicity : Both compounds caused histopathological changes in liver and kidneys at high doses, but this compound induced more severe clinical signs (e.g., hunched posture, tremors) .

DB1955

  • Structural Differences: DB1955 is the mesylate salt of 2,5-bis[2-(2-cyclopentyloxy)-4-(2-pyridylimino)aminophenyl]furan, featuring a cyclopentyloxy group instead of isopropoxy .
  • Efficacy :
    • In VL models, DB1955 showed 57% parasitemia reduction at 100 mg/kg/day × 5, marginally better than this compound (51%) .
    • However, DB1955 lacked activity against T. cruzi, unlike this compound .
  • Toxicity: DB1955 caused fewer serum chemistry abnormalities (e.g., blood urea nitrogen, liver enzymes) than this compound at equivalent doses .

Compound 1b

  • Efficacy :
    • At 100 mg/kg/day × 5 orally, 1b reduced liver parasitemia by 46% , comparable to this compound but inferior to DB766 .
  • Advantage : Reduced molecular weight may enhance tissue penetration and tolerability compared to dicationic AIAs like this compound .

Miltefosine

  • Mechanistic Contrast: A phospholipid derivative with direct membrane disruption activity, unlike this compound’s DNA minor groove binding .
  • Efficacy : At 10 mg/kg/day × 5 (oral or intraperitoneal), miltefosine achieved >90% parasitemia inhibition , far exceeding this compound’s performance .
  • Limitations: High cost, teratogenicity, and emerging resistance limit miltefosine’s utility, whereas this compound’s novel mechanism may circumvent resistance .

Key Data Tables

Table 1: In Vivo Efficacy in Murine Visceral Leishmaniasis

Compound Dose (mg/kg/day × 5) Liver Parasitemia Reduction Reference
This compound 100 (oral) 51%
DB766 100 (oral) >50%
DB1955 100 (oral) 57%
Compound 1b 100 (oral) 46%
Miltefosine 10 (oral/i.p.) >90%

Table 2: Toxicity Profile (5-Day Repeat Oral Dosing in Mice)

Compound Dose (mg/kg/day) Key Adverse Effects
This compound 500 21% weight loss, elevated liver/kidney enzymes, histopathological damage
DB1955 500 Moderate enzyme elevation, less severe clinical signs than this compound
DB766 500 Similar to this compound but with lower incidence of tremors and tachypnea

Pharmacokinetic and Formulation Considerations

  • Tissue Distribution : this compound accumulates in the liver, spleen, and kidneys (micromolar levels) but poorly penetrates the heart and brain .
  • Lipid Formulations : Encapsulation in Gelucire® 44/14 and peanut oil reduced aqueous solubility, shifting this compound to the sediment phase during lipolysis, which may enhance lymphatic uptake .

Preparation Methods

Initial Coupling Reactions

The synthesis begins with a Stille coupling between tributyl(furan-2-yl)stannane and 4-bromo-nitrobenzene derivatives. This step forms 2-(4-nitrophenyl)furan intermediates. Subsequent bromination using N-bromosuccinimide (NBS) introduces a bromine atom at the 5-position of the furan ring, yielding 5-bromo-2-(4-nitrophenyl)furan.

Suzuki-Miyaura Cross-Coupling

The brominated furan undergoes a Suzuki-Miyaura reaction with arylboronic acids to install the second aryl group. For DB766, this step introduces a 2-isopropoxy-4-aminophenyl moiety, critical for DNA minor-groove binding.

Reduction and Imidamide Formation

Catalytic hydrogenation reduces the nitro groups to amines, producing a diamino intermediate. This intermediate reacts with S-(2-naphthylmethyl)pyridine-2-carbimidothioate under basic conditions to form the bis-arylimidamide structure of DB766.

Salt Formation: Conversion of DB766 to this compound

To improve aqueous solubility, DB766 is converted to its mesylate salt (this compound) via acid-base reaction:

Reaction Conditions

DB766 is dissolved in a polar aprotic solvent (e.g., acetonitrile or dimethyl sulfoxide) and treated with methanesulfonic acid (1:2 molar ratio). The reaction proceeds at room temperature, yielding this compound as a crystalline solid.

Solubility Enhancement

The mesylate salt formulation increases water solubility from <1 mg/mL (DB766) to >20 mg/mL (this compound), as confirmed by spectrophotometric analysis. This improvement facilitates oral administration and enhances bioavailability in in vivo models.

Analytical Characterization

Spectroscopic Validation

  • UV-Vis : this compound exhibits λ<sub>max</sub> at 368 nm, consistent with its conjugated aromatic system.

  • Mass Spectrometry : HPLC-MS/MS analysis confirms the molecular ion at m/z 575.3 → 454.1 (this compound).

Purity Assessment

Reverse-phase HPLC (Zorbax Bonus-RP column) with UV detection at 368 nm verifies >98% purity. Calibration curves (0.1–100 μM) ensure quantitative accuracy.

Pharmacological Evaluation

In Vitro Potency

This compound demonstrates nanomolar activity against intracellular Leishmania donovani (IC<sub>50</sub> = 130 ± 30 nM) and Trypanosoma cruzi (IC<sub>50</sub> = 440 ± 60 nM). Comparative data are summarized below:

OrganismIC<sub>50</sub> (nM)Selectivity Index (vs. Macrophages)
L. donovani130 ± 30100
T. cruzi440 ± 6027
J774 Macrophages13,000 ± 1,000

In Vivo Efficacy

In a murine VL model, oral administration of this compound (100 mg/kg/day × 5) reduced liver parasitemia by 51%. For Chagas' disease, the same regimen decreased peak parasitemia by 46%.

Toxicological Profile

Acute Toxicity

A 5-day repeat-dose study in BALB/c mice revealed dose-dependent toxicity:

  • High dose (500 mg/kg) : Elevated serum BUN (+142%), AST (+89%), and ALT (+76%) indicated hepatorenal toxicity.

  • Histopathology : Hepatic necrosis and renal tubular degeneration were observed at ≥200 mg/kg.

Toxicokinetics

This compound accumulates preferentially in the liver (C<sub>max</sub> = 12.4 μM) and spleen (C<sub>max</sub> = 9.8 μM) but shows limited penetration into the brain (<0.5 μM).

Comparative Analysis with DB1955

DB1955, a structural analog with a cyclopentyloxy group, exhibits similar in vitro potency but inferior in vivo efficacy (57% parasitemia reduction vs. 51% for this compound). The enhanced solubility of this compound correlates with its superior pharmacokinetic profile.

Industrial-Scale Production Considerations

Process Optimization

  • Cost Efficiency : Substituting Stille coupling with Suzuki reactions reduces palladium catalyst costs.

  • Purification : Flash chromatography on silica gel (ethyl acetate/hexane gradient) achieves >95% recovery.

Stability Testing

This compound remains stable for >24 months at 25°C under desiccation, as per ICH guidelines .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of DB1960 in treating kinetoplastid infections, and how are these identified experimentally?

  • Methodological Answer : Target identification involves in vitro assays against intracellular parasites (e.g., Leishmania spp., Trypanosoma cruzi), followed by mechanistic studies using fluorescence-based binding assays or enzyme inhibition tests. For this compound, its arylimidamide structure suggests DNA minor-groove binding, validated via spectrophotometric titration and comparative efficacy against parasite mutants .

Q. What in vivo models are appropriate for evaluating this compound’s efficacy against visceral leishmaniasis?

  • Methodological Answer : BALB/c mice infected with Leishmania donovani are standard. Efficacy is measured by liver parasite burden reduction (e.g., 51% inhibition at 100 mg/kg/day × 5 orally) using quantitative PCR or microscopy. Control groups receive placebo or reference drugs (e.g., miltefosine) .

Q. How is the oral bioavailability of this compound determined in preclinical studies?

  • Methodological Answer : Pharmacokinetic (PK) studies in rodents involve plasma and tissue sampling post-administration. Liquid chromatography-mass spectrometry (LC-MS) quantifies compound levels. This compound shows higher accumulation in liver/spleen (micromolar levels) versus plasma, indicating tissue-specific distribution .

Advanced Research Questions

Q. How can researchers design dose-response experiments to optimize this compound’s therapeutic index?

  • Methodological Answer :

  • Experimental Design : Use a staggered dosing regimen (e.g., 50–500 mg/kg/day) in infected mice. Monitor efficacy (parasite load) and toxicity (serum biomarkers: BUN, ALT, AST).
  • Analysis : Calculate the therapeutic index (LD50/ED50). For this compound, 500 mg/kg caused hepatorenal toxicity, suggesting a narrow window .
  • Reference : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for ethical and practical optimization .

Q. What statistical methods address contradictory efficacy data between this compound and related compounds (e.g., DB1955)?

  • Methodological Answer :

  • Comparative Analysis : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare parasitemia reduction across compounds. This compound reduced T. cruzi parasitemia by 46%, while DB1955 showed no effect, necessitating post hoc tests to identify confounding variables (e.g., solubility differences) .
  • Data Interpretation : Apply Bradford Hill criteria to assess causality in efficacy discrepancies .

Q. What methodologies assess organ-specific toxicity in this compound repeat-dose studies?

  • Methodological Answer :

  • Toxicology Workflow :

Histopathology : Section liver/kidney tissues post-treatment; score lesions via light microscopy.

Biomarker Profiling : Track serum enzymes (ALT, AST) and BUN levels. This compound caused significant elevations at 500 mg/kg .

Omics Integration : Pair with transcriptomics to identify toxicity pathways (e.g., oxidative stress markers).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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